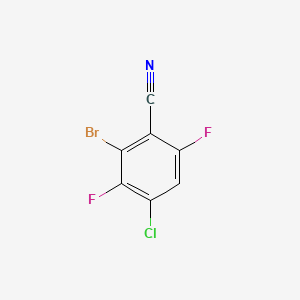
3-Chloro-5-fluorophenylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-fluorophenylzinc bromide is an organozinc compound widely used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility, making it a valuable reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-5-fluorophenylzinc bromide can be synthesized through the reaction of 3-chloro-5-fluorobromobenzene with zinc in the presence of a suitable catalyst. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high efficiency and yield. These methods utilize advanced reactors that allow precise control over reaction parameters, leading to consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
3-Chloro-5-fluorophenylzinc bromide is extensively used in scientific research due to its ability to form carbon-carbon bonds efficiently. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 3-chloro-5-fluorophenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product. The molecular targets are typically the palladium catalyst and the aryl or vinyl halide substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chlorophenylzinc bromide
- 5-Fluorophenylzinc bromide
- 3-Bromo-5-fluorophenylzinc bromide
Uniqueness
3-Chloro-5-fluorophenylzinc bromide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions compared to similar compounds with only one halogen substituent .
Propriétés
Formule moléculaire |
C6H3BrClFZn |
|---|---|
Poids moléculaire |
274.8 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-3-fluorobenzene-5-ide |
InChI |
InChI=1S/C6H3ClF.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
WGFQSICUENIYPW-UHFFFAOYSA-M |
SMILES canonique |
C1=[C-]C=C(C=C1F)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)



![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)
![2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]-](/img/structure/B14127036.png)







